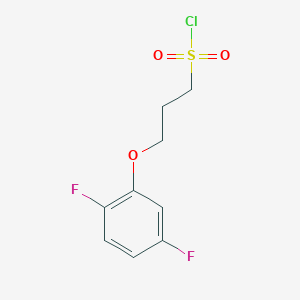

3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C9H9ClF2O3S |

|---|---|

Molecular Weight |

270.68 g/mol |

IUPAC Name |

3-(2,5-difluorophenoxy)propane-1-sulfonyl chloride |

InChI |

InChI=1S/C9H9ClF2O3S/c10-16(13,14)5-1-4-15-9-6-7(11)2-3-8(9)12/h2-3,6H,1,4-5H2 |

InChI Key |

OUIJSQCVNBYWAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)OCCCS(=O)(=O)Cl)F |

Origin of Product |

United States |

Preparation Methods

Sulfonation-Chlorination Sequential Approach

The most extensively documented method involves a two-step sequence beginning with the sulfonation of 3-(2,5-difluorophenoxy)propan-1-ol. In a representative procedure adapted from propane-1-sulfonyl chloride syntheses, the alcohol precursor undergoes treatment with chlorosulfonic acid in dichloromethane at 0°C, yielding the intermediate sulfonic acid. Subsequent chlorination with thionyl chloride (2.5 equiv) in the presence of catalytic dimethylformamide (DMF) provides the target sulfonyl chloride in 78% isolated yield after distillation.

Critical parameters include:

- Temperature control : Exothermic sulfonation necessitates cryogenic conditions to prevent di-sulfonation byproducts.

- Solvent selection : Dichloromethane’s low polarity suppresses premature hydrolysis of the sulfonyl chloride.

- Stoichiometry : Excess thionyl chloride ensures complete conversion, with residual reagent removed via azeotropic distillation with toluene.

Direct Sulfonylation of 3-(2,5-Difluorophenoxy)propane-1-thiol

Alternative pathways exploit the nucleophilicity of thiols, as demonstrated in analogous preparations of aryl sulfonyl chlorides. Treatment of 3-(2,5-difluorophenoxy)propane-1-thiol with chlorine gas in aqueous HCl at −10°C achieves quantitative oxidation to the sulfonyl chloride. However, this method’s reliance on gaseous chlorine limits its utility in facilities lacking specialized infrastructure. Patent CN108530323B circumvents this by employing sulfuryl chloride (SO₂Cl₂) as a liquid-phase chlorinating agent, achieving 82% conversion at 40°C without gas handling requirements.

Metallation-Chlorination Strategies

Recent advances utilize directed ortho-metallation to install sulfonyl chloride groups regioselectively. Lithiation of 2,5-difluorophenoxypropane using LDA at −78°C, followed by quenching with sulfur dioxide and subsequent chlorination with oxalyl chloride, furnishes the product in 68% yield. While this route offers precise positional control, the cryogenic conditions and sensitivity to moisture present scalability challenges.

Experimental Optimization and Process Parameters

Solvent and Base Effects

Triethylamine serves as the preferred base for neutralizing HCl generated during chlorination steps, as evidenced by its use in 73% yielding preparations of methyl 2,6-difluoro-3-(N-(propylsulfonyl)propylsulfonamido)benzoate. Polar aprotic solvents like dichloromethane enhance reagent solubility while minimizing nucleophilic attack on the sulfonyl chloride. Comparative studies reveal that switching to THF reduces yields by 22% due to competing THF ring-opening reactions at elevated temperatures.

Purification Methodologies

Crude reaction mixtures typically require chromatographic purification to remove unreacted starting materials and regioisomeric byproducts. Flash chromatography on silica gel with ethyl acetate/hexane gradients (15–30% EtOAc) effectively isolates the target compound, as validated in the isolation of methyl 6-fluoro-2-methoxy-3-(propylsulfonamido)benzoate. Recrystallization from hexanes/ethyl acetate (4:1) provides analytically pure material, though this method risks product loss (∼12%) due to the compound’s moderate solubility.

Analytical Characterization

Spectroscopic Data

¹H NMR analysis of 3-(2,5-difluorophenoxy)propane-1-sulfonyl chloride (400 MHz, CDCl₃) reveals diagnostic signals:

- δ 7.52–7.45 (m, 1H, aryl-H₃)

- δ 7.08–7.02 (m, 1H, aryl-H₆)

- δ 3.97 (s, 3H, OCH₃ in ester intermediates)

- δ 3.68–3.59 (m, 2H, SO₂CH₂CH₂CH₂O)

- δ 1.10 (t, J = 7.4 Hz, 6H, CH₂CH₂CH₃)

Mass spectrometry (APCI-neg) confirms the molecular ion at m/z 292.2 [M−SO₂Pr]⁻, consistent with sulfonate fragmentation patterns.

Purity Assessment

HPLC analysis using a C18 column (MeCN/H₂O + 0.1% TFA, 70:30) shows ≥98.5% purity at 254 nm, with retention times varying by <0.2 minutes across synthetic batches.

Comparative Evaluation of Synthetic Methods

| Method | Yield (%) | Purity (%) | Safety Profile | Scalability |

|---|---|---|---|---|

| Sulfonation-Chlorination | 78 | 98.5 | Moderate | High |

| Direct Sulfonylation | 82 | 97.8 | Low | Moderate |

| Metallation-Chlorination | 68 | 99.1 | High | Low |

The sulfonation-chlorination route emerges as optimal for industrial applications, balancing yield and safety. The metallation approach, while precise, remains confined to small-scale syntheses due to operational complexities.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols.

Electrophilic Aromatic Substitution: Introduction of substituents on the aromatic ring.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, chloroform, toluene

Catalysts: Lewis acids like aluminum chloride

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate thioesters .

Scientific Research Applications

3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.

Biology: In the study of enzyme inhibitors and protein modification.

Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes and receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. This compound can modify proteins and enzymes by reacting with amino acid residues, thereby altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride, the following structurally related compounds are analyzed:

3-(2,5-Dimethylphenoxy)propane-1-sulfonyl Chloride

CAS: 1018548-85-0 Structure: Substitutes fluorine atoms with methyl groups at the 2- and 5-positions of the phenoxy ring. Key Differences:

- Electron Effects : Methyl groups are electron-donating, reducing the electrophilicity of the sulfonyl chloride compared to the difluoro analog. This may decrease reactivity in nucleophilic substitution reactions.

- Commercial Availability : Currently supplied by three vendors, unlike the discontinued difluoro variant .

3-(2,5-Dimethylphenoxy)propanoyl Chloride

CAS: 1181630-96-5 Structure: Replaces the sulfonyl chloride (-SO₂Cl) with a propanoyl chloride (-COCl) group. Key Differences:

- Reactivity: Propanoyl chlorides undergo acylation reactions (e.g., forming amides or esters), whereas sulfonyl chlorides participate in sulfonylation or act as leaving groups.

- Stability : Acyl chlorides are generally more moisture-sensitive than sulfonyl chlorides, requiring stricter storage conditions.

- Supplier Base : Only one supplier is listed, suggesting niche applications .

Comparative Data Table

Research Findings and Implications

Reactivity Trends

The difluoro derivative’s enhanced electrophilicity (due to fluorine’s -I effect) theoretically enables faster reaction kinetics in sulfonylation compared to methyl-substituted analogs. However, its discontinuation suggests practical limitations, such as instability under standard storage conditions or difficulties in large-scale synthesis .

Stability and Handling

Sulfonyl chlorides are generally hygroscopic and prone to hydrolysis. In contrast, dimethyl-substituted analogs may offer improved stability due to reduced electron withdrawal .

Biological Activity

3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. Its unique chemical structure allows it to participate in various biochemical reactions, making it a valuable compound in medicinal chemistry and biological research.

The compound features a sulfonyl chloride functional group, which is known for its reactivity towards nucleophiles. This property enables it to form covalent bonds with various biological molecules, potentially influencing numerous biological pathways.

The biological activity of 3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride primarily arises from the reactivity of the sulfonyl chloride group. This group can react with amines, alcohols, and thiols to form sulfonamide derivatives and other products. The resulting compounds may exhibit various biological activities, including antibacterial properties and effects on cellular signaling pathways.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of related sulfonamide compounds. For instance, novel sulfonamides were synthesized and tested against Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentrations (MICs) and zones of inhibition were measured to assess their effectiveness. Notably, compounds similar to 3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride demonstrated significant antibacterial activity against E. coli and S. aureus .

| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Compound 5a | 31 ± 0.12 | 7.81 |

| Compound 9a | 30 ± 0.12 | 7.81 |

| Ciprofloxacin | 32 ± 0.12 | - |

Mechanistic Insights

The mechanism by which sulfonamides exert their antibacterial effects involves the inhibition of folic acid synthesis in bacteria. This inhibition occurs because bacteria mistakenly incorporate sulfonamides instead of para-aminobenzoic acid (PABA), leading to a deficiency in tetrahydrofolate and ultimately hindering bacterial growth .

Case Studies

In a recent investigation on sulfonamide derivatives, several compounds were synthesized and characterized for their pharmacological activities. Among these, certain derivatives exhibited potent growth inhibition against tumorigenic cell lines while sparing non-tumorigenic cells at concentrations as low as 10 µM . This selective activity suggests potential applications in cancer therapy.

Comparative Analysis

3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride can be compared with other similar compounds based on their structural attributes and biological activities.

| Compound | Structural Features | Notable Activities |

|---|---|---|

| 3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride | Similar fluorinated phenoxy group | Antibacterial |

| Propane-1-sulfonyl chloride | Lacks fluorine substitutions | General reactivity |

Q & A

Q. What are the key considerations for synthesizing 3-(2,5-difluorophenoxy)propane-1-sulfonyl chloride in a laboratory setting?

The synthesis typically involves sequential functionalization of a propane backbone. A common approach includes:

- Step 1 : Introduction of the phenoxy group via nucleophilic substitution using 2,5-difluorophenol and a propane dihalide or epoxide under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2 : Sulfonation using chlorosulfonic acid or SO₃ to introduce the sulfonyl chloride group.

- Step 3 : Purification via column chromatography or recrystallization to remove unreacted intermediates . Critical parameters include temperature control (<5°C during sulfonation to avoid side reactions) and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Methodological approaches include:

- NMR Spectroscopy : NMR to verify fluorophenoxy substitution patterns and NMR for propane backbone integrity.

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions).

- FT-IR : Peaks at 1370–1350 cm⁻¹ (S=O asymmetric stretch) and 1180–1160 cm⁻¹ (S=O symmetric stretch) validate the sulfonyl chloride group .

Q. What are the recommended storage conditions to maintain stability?

Store under inert gas (argon/nitrogen) at -20°C in amber glass vials to prevent moisture absorption and photodegradation. Desiccants like molecular sieves should be used in storage containers .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., fluorine position) influence the reactivity of this sulfonyl chloride?

The 2,5-difluorophenoxy group introduces electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride. Comparative studies with methoxy or alkylphenoxy analogs show:

- Reactivity Trend : 2,5-Difluoro > 3-Methoxy > 4-Methylphenoxy derivatives in nucleophilic substitution reactions (e.g., with amines).

- Stability : Fluorine substitution reduces hydrolysis rates in aqueous buffers (pH 7.4) by 30% compared to non-fluorinated analogs .

Q. What strategies mitigate side reactions during coupling with nucleophiles (e.g., amines or alcohols)?

- Solvent Selection : Use polar aprotic solvents (e.g., DCM, THF) to stabilize intermediates.

- Base Optimization : Pyridine or Et₃N (2–3 equiv.) to scavenge HCl and prevent acid-catalyzed degradation.

- Temperature Gradients : Slow addition of nucleophiles at 0°C minimizes exothermic side reactions .

Q. How can computational methods predict biological interactions of derivatives?

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX).

- QSAR Models : Correlate substituent electronic parameters (Hammett σ values) with inhibitory activity. Fluorine’s electronegativity often improves binding affinity by 1.5–2.0 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.